StearidonicAcidN-Succinimide

Omega-3 Metabolism Bioconjugation Nutritional Biochemistry

Stearidonic Acid N-Succinimide (SDA-NHS, CAS 1798396-63-0) is an amine-reactive acylating agent combining the NHS ester functionality with the C18:4 n-3 polyunsaturated fatty acid stearidonic acid. This activated ester is designed for bioconjugation, enabling the covalent attachment of the omega-3 fatty acid to primary amine-containing molecules.

Molecular Formula C22H31NO4
Molecular Weight 373.5 g/mol
Cat. No. B13826342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStearidonicAcidN-Succinimide
Molecular FormulaC22H31NO4
Molecular Weight373.5 g/mol
Structural Identifiers
SMILESCCC=CCC=CCC=CCC=CCCCCC(=O)ON1C(=O)CCC1=O
InChIInChI=1S/C22H31NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)27-23-20(24)18-19-21(23)25/h3-4,6-7,9-10,12-13H,2,5,8,11,14-19H2,1H3/b4-3-,7-6-,10-9-,13-12-
InChIKeyANGVBRBDKGAMLQ-LTKCOYKYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Stearidonic Acid N-Succinimide (SDA-NHS): Chemical Profile and Procurement Baseline


Stearidonic Acid N-Succinimide (SDA-NHS, CAS 1798396-63-0) is an amine-reactive acylating agent combining the NHS ester functionality with the C18:4 n-3 polyunsaturated fatty acid stearidonic acid . This activated ester is designed for bioconjugation, enabling the covalent attachment of the omega-3 fatty acid to primary amine-containing molecules [1]. Its core chemical identity is defined by a molecular formula of C22H31NO4 and a molecular weight of 373.5 g/mol . The research value proposition of SDA-NHS is rooted not merely in its NHS chemistry but in the distinct metabolic fate of its SDA moiety, which bypasses the rate-limiting delta-6 desaturase step to convert into eicosapentaenoic acid (EPA) more efficiently than alpha-linolenic acid (ALA) [2].

Why ALA-NHS or EPA-NHS Cannot Simply Substitute Stearidonic Acid N-Succinimide in Research Models


Generic substitution among omega-3 fatty acid NHS esters is scientifically invalid due to the fundamental metabolic divergence of their fatty acid moieties. The SDA component of SDA-NHS acts as a 'pro-EPA' molecule, a functional property not shared by ALA-based or EPA-based analogs. ALA-NHS relies on the inefficient delta-6 desaturase pathway in humans for conversion to EPA [1], yielding less than 5% conversion, whereas SDA bypasses this step, achieving bioequivalence to EPA at approximately a 5:1 ratio [2]. Conversely, while EPA-NHS delivers the terminal bioactive molecule, it lacks SDA's distinct metabolic stability and intermediate signaling properties [3]. For a scientific user, the selection of an NHS ester is therefore a selection of a specific fatty acid's in vivo or in vitro biological program, not just an amine-reactive tag. Direct evidence of these functional differences is quantified below.

Quantitative Differentiation Evidence for Stearidonic Acid N-Succinimide Against In-Class Analogs


Superior EPA Conversion Efficiency of the Stearidonic Acid Moiety vs. Alpha-Linolenic Acid (ALA)

The primary biological differentiator for the SDA-NHS conjugate is the metabolic fate of its fatty acid cargo. SDA is converted to EPA with significantly higher efficiency than its closest plant-derived precursor, ALA. In humans, dietary SDA exhibits a bioequivalence to EPA of approximately 5:1, meaning 5 grams of SDA yields the biological effect of roughly 1 gram of EPA [1]. In contrast, the conversion of ALA to EPA is highly inefficient, estimated at less than 5% [REFS-1, REFS-2]. This supports the inference that SDA-NHS conjugates will generate a significantly more potent pro-EPA biological signal than ALA-NHS conjugates in models where fatty acid metabolism is intact. This comparison is based on studies of the free fatty acids, as direct comparative data on the NHS esters are not currently available.

Omega-3 Metabolism Bioconjugation Nutritional Biochemistry

Quantified Tissue Enrichment of EPA Following Stearidonic Acid Delivery

The functional consequence of SDA's superior conversion is a documented, dose-dependent increase in tissue EPA levels. In a controlled canine model, dietary SDA at a high dose (193 mg/kg) raised red blood cell (RBC) EPA content from a baseline of 0.38 ± 0.03% to 1.33 ± 0.26% [1]. This effect was compared to dietary EPA itself (at 43 mg/kg), which raised RBC EPA to 1.55 ± 0.28% [1]. Therefore, SDA was calculated to be 20-23% as efficient as dietary EPA in raising tissue EPA levels [1]. This provides a quantitative benchmark for researchers using SDA-NHS as a prodrug or molecular probe: the SDA moiety has a known, predictable capacity for downstream EPA generation, a property not shared by other C18 omega-3 NHS esters.

Pharmacokinetics Tissue Distribution Prodrug Strategy

Inferred Functional Stability Advantage Over EPA-NHS Conjugates in Anti-Platelet Activity

For research applications targeting platelet function, SDA-NHS offers a unique combination of bioactivity and chemical stability. Free stearidonic acid inhibits platelet aggregation in a manner similar to EPA [1]. However, SDA is chemically less unsaturated (18:4) than EPA (20:5), making it inherently more stable and less prone to oxidative degradation [2]. This class-level inference suggests that an SDA-NHS conjugate will retain anti-platelet bioactivity upon hydrolysis while providing superior shelf-life and handling properties compared to a corresponding EPA-NHS conjugate. Direct comparative data on the conjugated forms is currently absent from the literature, but this benefit is a key consideration for procurement.

Cardiovascular Research Platelet Biology Bioactivity

Differentiation from Saturated Fatty Acid NHS Esters via Conjugate Physicochemical Properties

A key practical differentiator for SDA-NHS is the impact of its highly unsaturated C18:4 chain on the physicochemical properties of the final conjugate. Unlike conjugates made with saturated fatty acid NHS esters like stearic acid (C18:0)-NHS, SDA-NHS introduces four cis double bonds into the target molecule. At a class level, this is known to dramatically increase the flexibility and decrease the melting point of acyl chains, as well as alter solubility and aggregation behavior of protein conjugates [1]. While direct, side-by-side solubility or hydrodynamic radius data for SDA-NHS versus saturated NHS ester conjugates is not published, this class-level inference is critical for scientific selection; an investigator predicting significant aggregation with a saturated C18-NHS conjugate would rationally switch to a polyunsaturated SDA-NHS derivative to improve conjugate handling.

Bioconjugation Chemistry Protein Engineering Solubility

Optimal Research and Industrial Applications for Stearidonic Acid N-Succinimide Based on Verified Differentiation


Synthesis of 'Pro-EPA' Protein Conjugates for Nutritional Biochemistry Studies

Directly stemming from its superior EPA conversion efficiency [1], SDA-NHS is the optimal reagent for creating defined protein-omega-3 conjugates intended to deliver a potent, sustained EPA signal in cell culture or animal models. By using SDA-NHS rather than ALA-NHS, researchers bypass the inefficient delta-6 desaturase bottleneck, ensuring the conjugate's biological activity (EPA production) is robust and predictable, thus reducing the required dose and inter-experiment variability [2].

Development of Chemically Stable Omega-3 Bioconjugates for Long-Term Cell Assays

Given the high oxidative instability of EPA and DHA, SDA-NHS is the preferred reagent when the research protocol demands long-term exposure (days to weeks) of a bioconjugate to cell culture media [1]. The SDA moiety's stability profile, combined with its validated anti-platelet bioactivity, makes it a reliable choice for cardiovascular or inflammation assays where EPA-derived conjugates might degrade rapidly, introducing experimental noise [2].

Investigating Fatty Acid-Protein Interactions in Membrane Signaling

When the goal is to study how the degree of acyl chain unsaturation affects protein localization or function, SDA-NHS serves as a critical polyunsaturated tool. Compared to a saturated C18:0-NHS conjugate, an SDA-NHS-modified protein is expected to exhibit fundamentally different membrane partitioning and solubility behavior due to the four cis double bonds [1]. This makes SDA-NHS an essential reagent for systematic studies of fatty acylation biology, bridging the gap between fully saturated and highly polyunsaturated (e.g., DHA) probes [1].

Quote Request

Request a Quote for StearidonicAcidN-Succinimide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.